molecular formula C10H16ClN3O2 B13618728 Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate

Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13618728
M. Wt: 245.70 g/mol
InChI Key: QGTPOPXPGHEGFK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a chloro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with ethyl 2-bromo-3-aminopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the pyrazole attacks the bromo group of the ethyl ester, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dechlorinated derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:

    Ethyl 2-amino-3-(4-methyl-1h-pyrazol-1-yl)propanoate: Lacks the chloro substitution, resulting in different chemical reactivity and biological activity.

    Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate: Lacks the dimethyl substitution, affecting its steric and electronic properties.

    Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-imidazol-1-yl)propanoate: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 2-amino-3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate

InChI

InChI=1S/C10H16ClN3O2/c1-4-16-10(15)8(12)5-14-7(3)9(11)6(2)13-14/h8H,4-5,12H2,1-3H3

InChI Key

QGTPOPXPGHEGFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C(=C(C(=N1)C)Cl)C)N

Origin of Product

United States

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